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Compound of Interest

Compound Name: PD0166285

Cat. No.: B1683963

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the kinase selectivity profile of PD0166285, a potent
small molecule inhibitor. This document provides a comprehensive overview of its activity
against various kinases, detailed experimental methodologies for key assays, and visual
representations of relevant signaling pathways and workflows.

Kinase Selectivity Profile of PD0166285

PD0166285 is a pyridopyrimidine compound initially identified as a potent inhibitor of Weel and
Mytl (also known as PKMYT1) kinases, which are critical regulators of the G2/M cell cycle
checkpoint.[1][2] However, subsequent studies have revealed a broader kinase inhibition
profile, classifying it as a non-selective inhibitor.[3] The following table summarizes the
inhibitory activity of PD0166285 against its primary targets and several off-target kinases, as
determined by in vitro cell-free assays.
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Kinase Target IC50 (nM) Kinase Family

Primary Targets

Weel 24 Serine/Threonine Kinase
Mytl (PKMYT1) 72 Dual-Specificity Kinase
Off-Targets

c-Src 9 Tyrosine Kinase
PDGFRp 100 Tyrosine Kinase

CDK1 100 Serine/Threonine Kinase
EGFR 350 Tyrosine Kinase

FGFR 430 Tyrosine Kinase

Chk1 3433 Serine/Threonine Kinase

Note: IC50 values are compiled from multiple sources and may vary depending on the specific
assay conditions.[1][4]

Experimental Protocols

This section details the methodologies for key in vitro kinase assays relevant to determining the
selectivity profile of PD0166285.

Weel Kinase Assay (Radiometric)

This protocol is adapted from a commonly used method for assessing Weel kinase activity.[1]
Materials:

o Full-length recombinant Weel kinase

e Cdc2/cyclin B substrate

 PD0166285 or other test compounds
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e Enzyme Dilution Buffer: 50 mM Tris (pH 8.0), 10 mM NacCl, 10 mM MgCI2, 1 mM DTT, and
0.1 mM Na3VvO4

e Kinase Buffer: 67 mM Tris (pH 8.0), 40 mM NacCl, 13 mM MgCI2, 1 mM DTT, and 0.13 mM
Na3vO4

« [y-33PJATP

 Biotinylated peptide substrate
 Scintillation counter
Procedure:

¢ Incubate 45-60 nM of full-length Weel kinase with the test compound (e.g., 25 uM
PD0166285), 20 uM ATP, and 122-441 nM Cdc2/cyclin B in a final volume of 50 pl of
enzyme dilution buffer.

o |ncubate the mixture for 30 minutes at 30°C.

» Add 30 pl of [33P]ATP-containing kinase buffer, 1 uM biotinylated peptide, and 0.25 pCi of
[y-33P]ATP to the reaction.

e |ncubate for an additional 30 minutes at 30°C.

» Terminate the reaction and measure the incorporation of 33P into the peptide substrate using
a scintillation counter.

Calculate the percentage of inhibition relative to a control reaction without the inhibitor.

Mytl (PKMYT1) Kinase Assay (LanthaScreen™ Eu
Kinase Binding Assay)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET)
based binding assay.

Materials:
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e Recombinant human PKMYT1

e LanthaScreen™ Eu-anti-Tag Antibody

» Kinase Tracer

» Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCI2, 1 mM EGTA, 0.01% Brij-35)
e PD0166285 or other test compounds

o 384-well plate

e Fluorescence plate reader

Procedure:

Prepare serial dilutions of the test compound.

e In a 384-well plate, add the test compound.

e Add a mixture of the PKMYT1 kinase and the Eu-anti-Tag antibody.
o Add the kinase tracer to initiate the binding reaction.

 Incubate the plate for 1 hour at room temperature.

¢ Read the plate on a fluorescence plate reader, measuring the emission at both the donor
(Europium) and acceptor (Tracer) wavelengths.

e Calculate the TR-FRET ratio and determine the IC50 value from the dose-response curve.

Chk1 Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP detection assay.
Materials:

e Recombinant Chk1 kinase
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e CHK1tide substrate

« ATP

o Kinase Assay Buffer

o ADP-Glo™ Reagent

 Kinase Detection Reagent

o PD0166285 or other test compounds

e 96-well plate

e Luminometer

Procedure:

Prepare serial dilutions of the test compound.

e In a 96-well plate, add the test compound, Chk1 kinase, and CHK1tide substrate.

« Initiate the kinase reaction by adding ATP.

e Incubate at 30°C for a defined period (e.g., 45 minutes).

o Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
e Incubate at room temperature for 40 minutes.

o Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
e Incubate at room temperature for 30-60 minutes.

e Measure the luminescence using a luminometer.

o Calculate the percentage of inhibition and determine the IC50 value.
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c-Src, EGFR, FGFR, and PDGFR Tyrosine Kinase Assays
(General Protocol)

A general protocol for assessing the activity of PD0166285 against receptor and non-receptor
tyrosine kinases can be adapted using various commercially available assay kits (e.g., ADP-
Glo™, LanthaScreen™, or radiometric assays). The fundamental steps are similar to the
protocols described above.

General Procedure:

e Select a suitable recombinant kinase and a specific peptide or protein substrate.
¢ Prepare serial dilutions of PD0166285.

« Incubate the kinase, substrate, and inhibitor in a suitable kinase reaction buffer.

« Initiate the reaction by adding ATP (and a radiolabel if using a radiometric assay).
» After a defined incubation period, stop the reaction.

o Detect the phosphorylated substrate using an appropriate method (luminescence,
fluorescence, or radioactivity).

Generate a dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visual representations of the primary signaling pathway affected by PD0166285 and a typical
experimental workflow for determining kinase selectivity are provided below.
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Caption: PD0166285 inhibits Weel and Myt1, preventing Cdk1 phosphorylation.
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Caption: Workflow for determining the kinase selectivity profile of an inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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